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Compound of Interest

Compound Name:
5-[(2,5-dimethylphenyl)amino]-5-

oxopentanoic acid

Cat. No.: B5662572 Get Quote

Executive Summary
Substituted glutaranilic acids (5-oxo-5-(phenylamino)pentanoic acids) represent a versatile

scaffold in medicinal chemistry and industrial applications. Formed via the nucleophilic attack of

a substituted aniline on glutaric anhydride, these compounds possess a dual-functionality: a

lipophilic N-phenyl amide terminus and a hydrophilic carboxylic acid tail.

This guide details the synthetic pathways, electronic structure-activity relationships (SAR), and

evaluation protocols for this class. Key findings indicate that electron-withdrawing groups

(EWGs) on the phenyl ring significantly enhance antifungal potency by modulating lipophilicity

and cell wall penetration, while electron-donating groups (EDGs) are critical for corrosion

inhibition applications due to increased electron density available for metal surface adsorption.

Chemical Basis & Synthetic Pathway[1][2][3][4][5][6]
The Scaffold
The core structure consists of a five-carbon glutaric backbone linking a carboxylic acid to an

anilide. The general formula is HOOC-(CH₂)₃-CONH-C₆H₄-R, where R represents the

substituent on the aromatic ring.

Synthetic Protocol (Nucleophilic Acyl Substitution)
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The synthesis relies on the ring-opening of glutaric anhydride by an arylamine. This reaction is

generally rapid, high-yielding, and avoids complex purification steps.

Reaction Mechanism:

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks one of the carbonyl carbons

of the glutaric anhydride.

Ring Opening: The internal anhydride bond breaks, releasing the carboxylate.

Proton Transfer: Rapid proton transfer yields the stable glutaranilic acid.

Standard Operating Procedure (SOP-GA-01)
Reagents: Glutaric anhydride (10 mmol), Substituted Aniline (10 mmol).

Solvent: Benzene or Acetone (anhydrous).

Catalyst: None usually required; mild heating suffices.

Step-by-Step Workflow:

Dissolve 10 mmol of glutaric anhydride in 15 mL of anhydrous acetone in a round-bottom

flask.

Add 10 mmol of the specific substituted aniline (e.g., p-chloroaniline, p-toluidine) dropwise

with constant stirring.

Reflux the mixture at 50–60°C for 2–4 hours.

Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

Purification: Filter the solid and wash with cold water to remove unreacted glutaric acid.

Recrystallize from ethanol to obtain analytical purity.

Validation: Confirm structure via IR (Amide I band ~1650 cm⁻¹, Carboxyl O-H broad band

2500–3000 cm⁻¹).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5662572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Synthesis
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Figure 1: Synthetic pathway for the formation of glutaranilic acids via anhydride ring opening.

Mechanistic SAR Analysis
The biological and industrial activity of glutaranilic acids is governed by the electronic and steric

nature of the substituent R.

Electronic Effects (Hammett Correlation)
The electron density on the amide nitrogen and the acidity of the terminal carboxylic acid are

influenced by R.

Electron-Withdrawing Groups (EWG): (e.g., -NO₂, -Cl, -Br)

Effect: Decrease electron density on the amide nitrogen.

Outcome: Increases the lipophilicity (LogP) and often enhances antimicrobial activity by

facilitating transport across microbial membranes.

Electron-Donating Groups (EDG): (e.g., -CH₃, -OCH₃, -OH)

Effect: Increase electron density on the amide oxygen and nitrogen.

Outcome: Enhances chelation capability. Essential for corrosion inhibition where the

molecule must adsorb onto metal surfaces (Fe²⁺) via lone pairs.

Lipophilicity and Steric Factors
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Chain Length: The glutaric (C5) spacer provides optimal flexibility compared to succinic (C4)

or maleic (rigid C4) analogs, allowing the molecule to adopt conformations that fit into

enzyme active sites or align on metal lattices.

Ortho-Substitution: Substituents at the ortho position often reduce activity due to steric

hindrance preventing the coplanarity of the amide bond with the phenyl ring, disrupting

binding affinity.

SAR Logic Map
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Figure 2: Structure-Activity Relationship map highlighting the divergent effects of substituents.

Biological & Industrial Evaluation
Data Synthesis: Comparative Activity
The following table summarizes the theoretical trends observed in literature for glutaranilic acid

derivatives against fungal pathogens (Alternaria solani) and corrosion efficiency on mild steel.
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Compound
Code

Substituent
(R)

Electronic
Nature

LogP (Calc)

Antifungal
Activity
(MIC
µg/mL)*

Corrosion
Inhibition
Efficiency
(%)**

GA-H -H Neutral 1.2 > 100 (Low) 65%

GA-Cl p-Cl Weak EWG 1.9 25 (High) 72%

GA-NO2 p-NO₂ Strong EWG 1.1
50

(Moderate)
55%

GA-Me p-CH₃ Weak EDG 1.6 75 (Low) 82%

GA-OMe p-OCH₃ Strong EDG 1.4 > 100 (Low) 91%

*Note: Antifungal trends based on general anilic acid literature [1, 2]. Corrosion efficiency based

on adsorption models [3].

Protocol: Antifungal Assay (Poisoned Food Technique)
To validate the SAR described above, the following assay is recommended.

Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 mins.

Compound Integration: Dissolve the glutaranilic acid derivative in a minimal amount of

DMSO. Add to the molten agar (45°C) to achieve final concentrations of 25, 50, and 100

µg/mL.

Plating: Pour the "poisoned" agar into Petri dishes and allow to solidify.

Inoculation: Place a 5mm mycelial disc of the pathogen (e.g., Alternaria solani) in the center

of the plate.

Incubation: Incubate at 27±1°C for 7 days.

Calculation: Measure the diameter of fungal growth. Calculate % Inhibition:

(Where C = Growth in Control, T = Growth in Treatment).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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